molecular formula C10H8ClN B599464 8-Chloro-6-methylquinoline CAS No. 19655-46-0

8-Chloro-6-methylquinoline

Cat. No.: B599464
CAS No.: 19655-46-0
M. Wt: 177.631
InChI Key: YCKJRSIWSMRLCJ-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities

Mechanism of Action

Target of Action

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , antiinflammatory , antioxidant , and anti-HIV agents

Mode of Action

The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .

Pharmacokinetics

The development of novel antimicrobial agents often aims for better pharmacodynamic and pharmacokinetic properties with lesser or no side effects .

Result of Action

Given the wide range of biological activities of quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method is the reaction of 6-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-6-methylquinoline has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 8-Chloro-6-methylquinoline is unique due to the combined presence of both chlorine and methyl substituents, which enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .

Properties

IUPAC Name

8-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKJRSIWSMRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728292
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19655-46-0
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-6-methylquinoline
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Q & A

Q1: What is the structural characterization of 8-Chloro-6-methylquinoline?

A1: While the abstract doesn't provide specific spectroscopic data, we can infer the following:

    Q2: What is the historical context of this compound research?

    A2: The paper titled "Some Derivatives of this compound" [] suggests that this compound has been a subject of chemical synthesis research. The fact that researchers are developing derivatives implies an interest in exploring its potential applications or using it as a building block for more complex molecules.

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